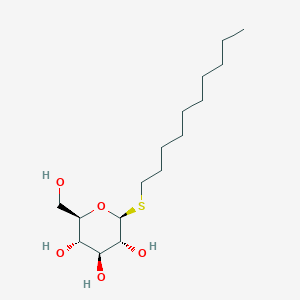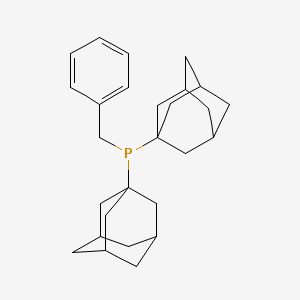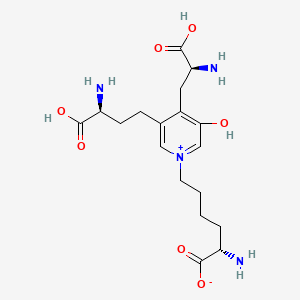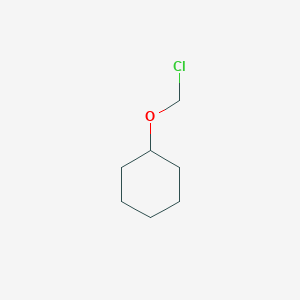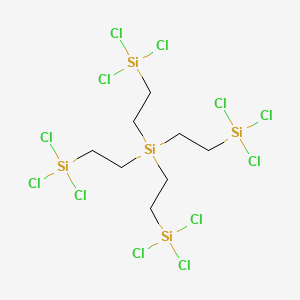
Tetrakis(trichlorosilylethyl)silane
Descripción general
Descripción
Tetrakis(trichlorosilylethyl)silane is an organochlorosilane . It is used as a chemical intermediate . It is also used in the synthesis of various compounds .
Synthesis Analysis
Tetrakis(trichlorosilylethyl)silane can be synthesized with trichlorosilane and platinum in tetrahydrofuran under specific conditions . The reaction conditions include 0 degrees Celsius for 3 hours, then reflux for 6 hours, and finally room temperature for 18 hours .Molecular Structure Analysis
Tetrakis(trichlorosilylethyl)silane has a complex molecular structure with a total of 40 bonds, including 24 non-H bonds and 8 rotatable bonds . It contains a total of 41 atoms, including 16 Hydrogen atoms, 8 Carbon atoms, and 12 Chlorine atoms .Chemical Reactions Analysis
Tetrakis(trichlorosilylethyl)silane exhibits high reactivity due to the presence of trichlorosilyl groups . It has been used in substitution reactions and as superacids .Physical And Chemical Properties Analysis
Tetrakis(trichlorosilylethyl)silane is a solid substance . Its formula is C8H16Cl12Si5 . It decomposes in contact with moist air or water, liberating hydrochloric acid .Aplicaciones Científicas De Investigación
Organic Chemistry
- Summary of the Application : Tetrakis(trichlorosilylethyl)silane, also known as (TMS)3SiH, is used as a radical-based reagent in organic chemistry . It has been successfully used in radical reductions, hydrosilylation, and consecutive radical reactions .
- Methods of Application : Initially, (TMS)3SiH radicals are generated by some initiation process. In the propagation steps, the removal of the functional group Z in the organic substrate (RZ) takes place by action of (TMS)3SiH radical via a reactive intermediate or a transition state. A site-specific radical ® is generated, which then reacts with (TMS)3SiH and gives the reduced product (RH), together with “fresh” (TMS)3SiH radicals to reinitiate the chain .
- Results or Outcomes : The use of (TMS)3SiH allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .
Material Science
- Summary of the Application : Tetrakis(trichlorosilylethyl)silane is used as a precursor to prepare nanostructured organosilicon polymer films by plasma-enhanced chemical vapor deposition (PECVD) at atmospheric pressure .
- Methods of Application : TTMS can be used for thin film coating with a nanostructured silicon dioxide prepared by PECVD at atmospheric pressure . TTMS along with cyclohexane can also be used to synthesize low dielectric constant SiCOH films by PECVD method .
- Results or Outcomes : The application of TTMS in PECVD results in the formation of nanostructured organosilicon polymer films and low dielectric constant SiCOH films .
Synthesis of p-Block Elements
- Summary of the Application : Tetrakis(trichlorosilylethyl)silane can be used in the synthesis of trichlorosilyl anions of p-block elements . These anions have high reactivity due to the presence of the trichlorosilyl groups, which makes them useful as reagents in a number of transformations .
- Methods of Application : Trichlorosilane (HSiCl3), silicon tetrachloride (SiCl4), and hexachlorodisilane (Si2Cl6) are key reagents to prepare trichlorosilyl compounds . These anions have been used so far in substitution reactions, as superacids, and weakly coordinating anions .
- Results or Outcomes : The diverse reactivity of these anions could make them important tools in the chemists’ toolbox in the coming years .
Synthesis of Trichlorosilyl Anions of p-Block Elements
- Summary of the Application : Tetrakis(trichlorosilylethyl)silane can be used in the synthesis of trichlorosilyl anions of p-block elements . These anions have high reactivity due to the presence of the trichlorosilyl groups, which makes them useful as reagents in a number of transformations .
- Methods of Application : Trichlorosilane (HSiCl3), silicon tetrachloride (SiCl4), and hexachlorodisilane (Si2Cl6) are key reagents to prepare trichlorosilyl compounds . These anions have been used so far in substitution reactions, as superacids, and weakly coordinating anions .
- Results or Outcomes : The diverse reactivity of these anions could make them important tools in the chemists’ toolbox in the coming years .
Safety And Hazards
Propiedades
IUPAC Name |
tetrakis(2-trichlorosilylethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl12Si5/c9-22(10,11)5-1-21(2-6-23(12,13)14,3-7-24(15,16)17)4-8-25(18,19)20/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDQRTQAKSJQOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)[Si](CC[Si](Cl)(Cl)Cl)(CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl12Si5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474904 | |
| Record name | [Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(trichlorosilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(trichlorosilylethyl)silane | |
CAS RN |
67776-46-9 | |
| Record name | [Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(trichlorosilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



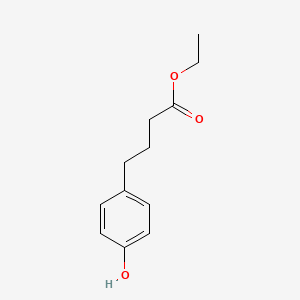
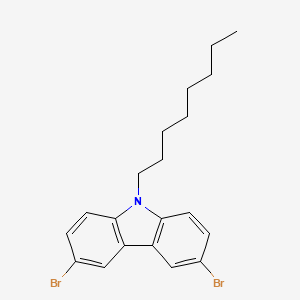
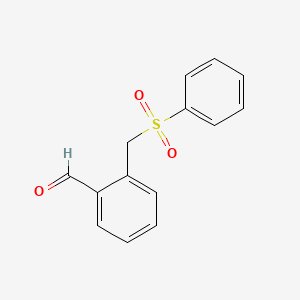
![Boronic acid, [4'-(diphenylamino)[1,1'-biphenyl]-4-yl]-](/img/structure/B1589731.png)
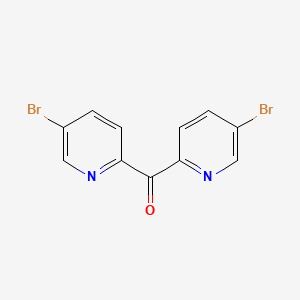
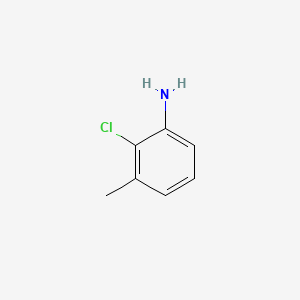
![5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B1589736.png)
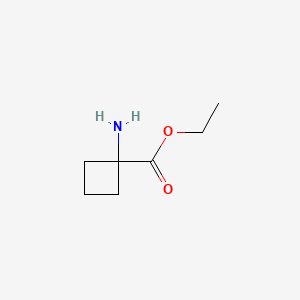
![4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1589739.png)
![4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1589740.png)
